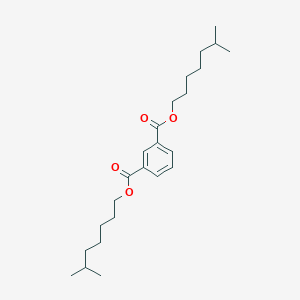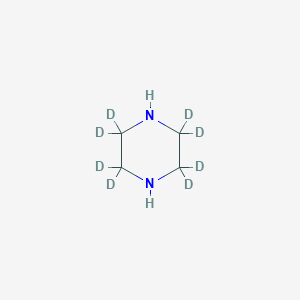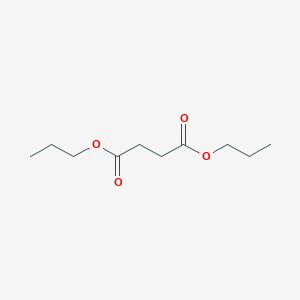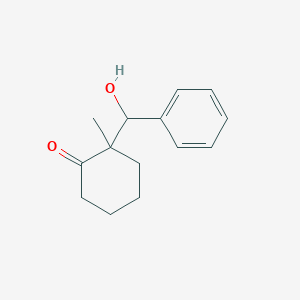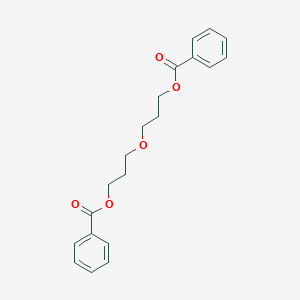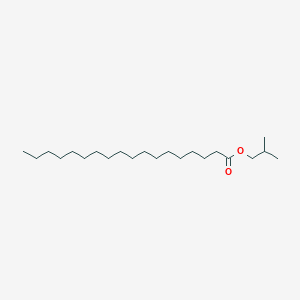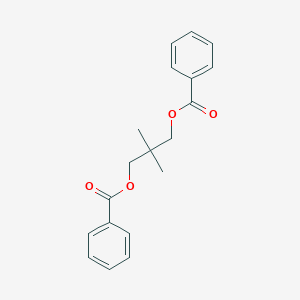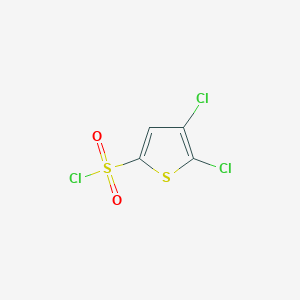
4,5-二氯噻吩-2-磺酰氯
描述
4,5-Dichlorothiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C4HCl3O2S2 and its molecular weight is 251.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dichlorothiophene-2-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dichlorothiophene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichlorothiophene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
This compound is a type of heteroaryl sulfonyl chloride derivative , which are known to be versatile intermediates in organic synthesis and have been used in the preparation of various bioactive compounds . .
Mode of Action
As a sulfonyl chloride derivative, it likely acts as an electrophile, reacting with nucleophiles in biochemical reactions. The chlorine atoms attached to the thiophene ring introduce electron-withdrawing effects, which may influence its reactivity.
Pharmacokinetics
Its physical properties such as melting point (54-58 °c) and density (1697 g/mL at 25 °C) have been reported . These properties can influence its solubility, stability, and bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dichlorothiophene-2-sulfonyl chloride. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose its efficacy at higher temperatures. Furthermore, it is sensitive to moisture , indicating that it should be stored in a dry environment to maintain its stability and efficacy.
安全和危害
4,5-Dichlorothiophene-2-sulfonyl chloride causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
4,5-Dichlorothiophene-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation, a process where the sulfonyl group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the site of modification. For instance, the sulfonylation of cysteine residues in enzymes can result in the formation of covalent bonds, altering the enzyme’s activity and function .
Cellular Effects
The effects of 4,5-Dichlorothiophene-2-sulfonyl chloride on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can modulate cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. At higher concentrations, it can induce cytotoxic effects, leading to cell death. The compound’s ability to modify proteins and enzymes makes it a valuable tool for studying cellular processes and signaling pathways .
Molecular Mechanism
The molecular mechanism of 4,5-Dichlorothiophene-2-sulfonyl chloride involves its interaction with nucleophilic sites on biomolecules, particularly proteins and enzymes. The sulfonyl group reacts with thiol groups in cysteine residues, forming covalent bonds that can inhibit or activate enzyme activity. This modification can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dichlorothiophene-2-sulfonyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to moisture or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4,5-Dichlorothiophene-2-sulfonyl chloride in animal models vary with dosage. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to modify proteins and enzymes. These dose-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4,5-Dichlorothiophene-2-sulfonyl chloride is involved in various metabolic pathways, primarily through its interaction with enzymes involved in detoxification and metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further modify proteins and enzymes. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of 4,5-Dichlorothiophene-2-sulfonyl chloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it can interact with target proteins and enzymes .
Subcellular Localization
The subcellular localization of 4,5-Dichlorothiophene-2-sulfonyl chloride is determined by its ability to interact with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular function .
属性
IUPAC Name |
4,5-dichlorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTWLTRKVRJPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333794 | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126714-85-0 | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


